

Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-fluoro-6-nitrophenol**

Cat. No.: **B1271563**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-4-fluoro-6-nitrophenol** (CAS No. 320-75-2). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analyses. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Bromo-4-fluoro-6-nitrophenol** are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.91	s	1H	-OH
7.83 - 7.86	dd	1H	Ar-H
7.68 - 7.70	dd	1H	Ar-H

¹³C NMR (Predicted)

Note: Experimental data for the ¹³C NMR spectrum of **2-Bromo-4-fluoro-6-nitrophenol** is not readily available in the searched literature. The following are predicted chemical shifts based on computational models.

Chemical Shift (δ) ppm	Assignment
~150-155	C-OH
~140-145	C-NO ₂
~130-135 (d, ¹ JCF)	C-F
~125-130	C-H
~120-125	C-H
~110-115	C-Br

Infrared (IR) Spectroscopy Data (Predicted)

Note: An experimental IR spectrum for **2-Bromo-4-fluoro-6-nitrophenol** is not available in the searched literature. The following are characteristic absorption bands predicted based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H stretch (phenolic)
3050-3150	Medium	C-H stretch (aromatic)
1520-1560	Strong	N-O asymmetric stretch (nitro group)
1340-1380	Strong	N-O symmetric stretch (nitro group)
1600-1620	Medium	C=C stretch (aromatic ring)
1450-1500	Medium	C=C stretch (aromatic ring)
1200-1300	Strong	C-O stretch (phenol)
1100-1200	Strong	C-F stretch
600-700	Medium	C-Br stretch

Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrometry[1]

m/z	Assignment
236.0	[M] ⁺ (Molecular Ion)

Predicted fragmentation patterns suggest the presence of ions corresponding to the loss of NO₂, Br, and other fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

A common synthetic route to **2-Bromo-4-fluoro-6-nitrophenol** involves the nitration of 2-bromo-4-fluorophenol. A representative procedure is as follows:

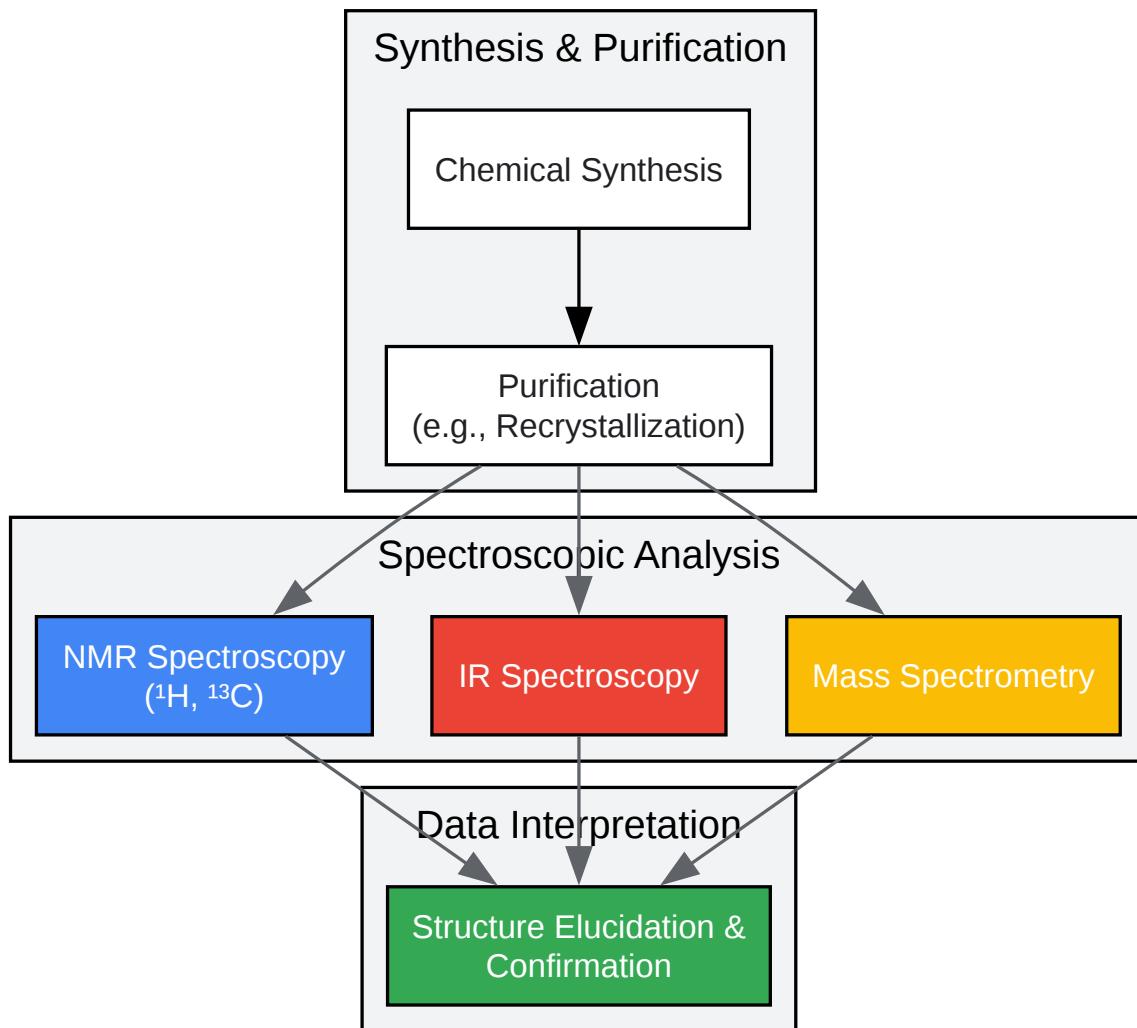
- Reaction Setup: In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
- Nitration: Control the temperature of the solution at 20 °C. Prepare a nitrating mixture of sulfuric acid and nitric acid in a 1:5.5 molar ratio. Add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.
- Reaction: After the addition is complete, warm the reaction mixture to 45 °C and maintain for 3 hours.
- Work-up: Upon completion of the reaction, wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution and evaporate the filtrate to obtain the crude product. Recrystallize the crude product from ethanol to yield light yellow crystals of **2-Bromo-4-fluoro-6-nitrophenol**. The reported yield for this method is 89%.[\[1\]](#)

NMR Spectroscopy

- Sample Preparation: Prepare a solution of **2-Bromo-4-fluoro-6-nitrophenol** in deuterated chloroform (CDCl_3) at a concentration of approximately 5-10 mg/mL.
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of approximately 0-200 ppm. A larger number of scans will be necessary compared to the ^1H NMR spectrum to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired free induction decays (FIDs) with a Fourier transform. Reference the spectra to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Bromo-4-fluoro-6-nitrophenol** is a solid, prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Background Correction: Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.


Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **2-Bromo-4-fluoro-6-nitrophenol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-300 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Bromo-4-fluoro-6-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271563#spectroscopic-data-for-2-bromo-4-fluoro-6-nitrophenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com